Tadalafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

In water, 220 mg/L at 25 °C /Estimated/

2.50e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment for Pulmonary Arterial Hypertension (PAH)

Tadalafil belongs to a class of drugs called phosphodiesterase type 5 (PDE5) inhibitors. These medications work by increasing blood flow in certain areas of the body. In the context of PAH, research suggests that Tadalafil can relax blood vessels in the lungs, leading to improved blood flow and reduced blood pressure in the pulmonary arteries. Studies have shown positive results in improving exercise capacity and symptoms associated with PAH [].

Source

Role of phosphodiesterase-5 inhibitors in pulmonary arterial hypertension: A narrative review: )

Potential Benefits for Heart Failure

Early research suggests that Tadalafil might offer some benefits for people with heart failure. The vasodilatory effects of Tadalafil could potentially improve blood flow and reduce strain on the heart. However, more research is needed to confirm these benefits and establish the safety profile for this application [].

Source

Phosphodiesterase-5 inhibition in heart failure with preserved ejection fraction: A meta-analysis of randomized controlled trials: )

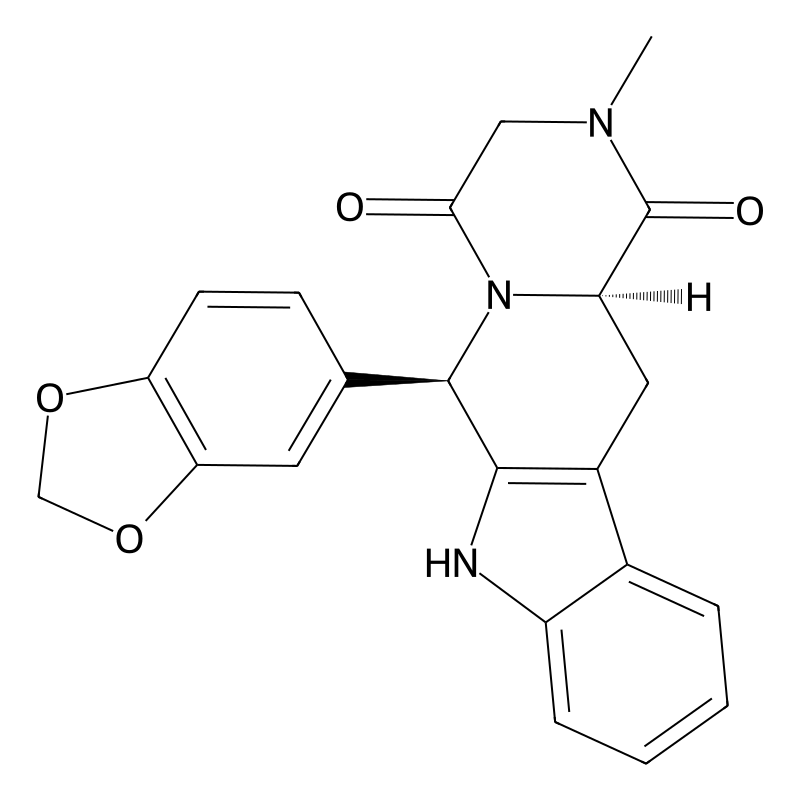

Tadalafil is a pharmaceutical compound primarily known for its role as a selective inhibitor of phosphodiesterase type 5 (PDE5). It is widely recognized under brand names such as Cialis and Adcirca. Tadalafil is utilized in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. Its chemical formula is with a molar mass of approximately 389.41 g/mol . Tadalafil works by enhancing the effects of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis .

- Toxicity: Tadalafil is generally well-tolerated, but common side effects include headache, flushing, and indigestion [].

- Contraindications: Tadalafil can interact with other medications, especially nitrates used for chest pain, and is contraindicated in people with certain medical conditions [].

- Safety Note: It is crucial to consult a healthcare professional before taking Tadalafil to ensure its safety and appropriateness for individual needs [].

- Metabolism: Tadalafil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, resulting in several metabolites, including a catechol derivative. The main metabolic pathway involves conjugation reactions leading to the formation of methyl-catechol glucuronide, which is significantly less potent than the parent compound .

- Synthesis: The synthesis of tadalafil can be initiated from D-tryptophan methyl ester and piperonal through a Pictet–Spengler reaction, followed by various condensation and cyclization steps. This process includes chloromethylation and aminolysis to complete the diketopiperazine structure .

Tadalafil exhibits significant biological activity as a PDE5 inhibitor. By preventing the breakdown of cGMP, it enhances vasodilation in smooth muscle tissues, particularly in the penis and pulmonary vasculature. This action results in improved erectile function and increased exercise capacity in patients with pulmonary arterial hypertension . The drug's long half-life (approximately 17.5 hours) allows for prolonged therapeutic effects, making it suitable for once-daily dosing or as needed before sexual activity .

The synthesis of tadalafil involves several critical steps:

- Pictet–Spengler Reaction: Starting with D-tryptophan methyl ester and piperonal to form an intermediate.

- Condensation: Followed by chloracetylation to introduce necessary functional groups.

- Aminolysis Cyclization: Final steps involve aminolysis to close the diketopiperazine ring structure.

Recent advancements have improved yields and purity through optimized reaction conditions, using solvents like isopropanol or nitromethane .

Tadalafil has several important applications:

- Erectile Dysfunction: It enhances blood flow to the penis during sexual stimulation.

- Benign Prostatic Hyperplasia: Alleviates urinary symptoms associated with an enlarged prostate.

- Pulmonary Arterial Hypertension: Improves exercise capacity and reduces symptoms related to high blood pressure in lung vessels .

Tadalafil interacts with various substances that can affect its efficacy and safety:

- Guanylate Cyclase Stimulators: Concurrent use with these medications can lead to severe hypotension.

- Other PDE5 Inhibitors: Should not be used together due to increased risk of adverse effects.

- CYP3A4 Inhibitors/Inducers: Drugs that influence this enzyme can significantly alter tadalafil levels; for example, ketoconazole can increase exposure while rifampin may decrease its effectiveness .

Tadalafil belongs to a class of drugs known as phosphodiesterase inhibitors. Here are some similar compounds:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| Sildenafil | Erectile Dysfunction | More potent PDE6 inhibition; shorter duration |

| Vardenafil | Erectile Dysfunction | Faster onset but shorter duration than tadalafil |

| Avanafil | Erectile Dysfunction | Rapid onset; fewer side effects |

Uniqueness of Tadalafil

Tadalafil is distinguished by its long half-life, allowing for extended action up to 36 hours, which is significantly longer than its counterparts like sildenafil and vardenafil. Additionally, it selectively inhibits PDE11, which may contribute to its unique profile in treating both erectile dysfunction and pulmonary arterial hypertension .

Phosphodiesterase Inhibition Dynamics

Phosphodiesterase Type 5 Binding Site Molecular Interactions

Tadalafil exhibits its pharmacological effects through selective inhibition of phosphodiesterase type 5, with molecular interactions characterized by specific binding patterns within the enzyme's catalytic domain [1]. The compound demonstrates a high-affinity binding profile to the phosphodiesterase type 5 active site, with an inhibition constant (IC50) of approximately 5 nanomolar [2] [3]. This potent inhibitory activity results from a constellation of molecular interactions that collectively contribute to the compound's binding affinity and selectivity profile.

The primary molecular interaction involves hydrogen bonding between tadalafil and the invariant glutamine residue Gln817 within the phosphodiesterase type 5 active site [4] [5]. This interaction represents a critical determinant of binding orientation and specificity, as the glutamine residue serves as a key recognition element for cyclic nucleotide phosphodiesterase inhibitors. Unlike other phosphodiesterase type 5 inhibitors that form bidentate hydrogen bonds with this residue, tadalafil establishes a monodentate hydrogen bonding interaction with Gln817 through its indole nitrogen atom within the pyrazinopyridoindoledione moiety [5]. This unique binding mode contributes to the compound's distinctive pharmacological profile and duration of action.

Extensive hydrophobic interactions constitute another major component of tadalafil's binding mechanism. The compound engages in significant hydrophobic contacts with multiple amino acid residues lining the active site pocket, including Met816, Phe786, Ile813, Leu804, Leu725, and Ala779 [6]. These hydrophobic interactions provide substantial contributions to the overall binding affinity and represent the dominant stabilizing forces within the enzyme-inhibitor complex. The methylenedioxyphenyl group of tadalafil occupies a hydrophobic pocket designated as the Q2 region, establishing favorable van der Waals contacts with surrounding residues [7] [4].

Additionally, tadalafil participates in π-π stacking interactions with Phe820, which serves to stabilize the inhibitor's positioning within the active site [8] [7]. The compound also forms close van der Waals contacts with H-loop residues including Ile665 and Ser663, contributing to the overall binding stability [6]. These molecular interactions collectively result in a calculated binding free energy of approximately -41.12 kilocalories per mole for the phosphodiesterase type 5-tadalafil complex [3] [9].

Allosteric Modulation versus Competitive Inhibition

Tadalafil functions as a competitive inhibitor of phosphodiesterase type 5, directly competing with the natural substrate cyclic guanosine monophosphate for access to the enzyme's catalytic site [1] [10]. This competitive inhibition mechanism distinguishes tadalafil from allosteric modulators that bind to sites distinct from the substrate binding domain. The compound's inhibitory action occurs through direct occupation of the active site, preventing cyclic guanosine monophosphate hydrolysis and thereby prolonging the downstream signaling cascade [11].

The competitive nature of tadalafil's inhibition is evidenced by its ability to be overcome by increasing concentrations of the natural substrate cyclic guanosine monophosphate [12]. This characteristic kinetic behavior confirms that tadalafil and cyclic guanosine monophosphate compete for the same binding site within the phosphodiesterase type 5 catalytic domain. The compound's competitive inhibition profile is further supported by structural studies demonstrating its direct occupation of the substrate binding pocket [5].

Interestingly, tadalafil exhibits enhanced binding affinity to activated phosphodiesterase type 5 compared to the non-activated holoenzyme form [13] [12]. This phenomenon reflects the enzyme's allosteric regulation, where cyclic guanosine monophosphate binding to the GAF domain enhances the catalytic site's affinity for inhibitors. The enhanced affinity for activated phosphodiesterase type 5 contributes to tadalafil's pharmacological efficacy by ensuring preferential binding during periods of elevated cyclic guanosine monophosphate levels.

The competitive inhibition mechanism of tadalafil is distinguished from allosteric modulation by several key characteristics. Unlike allosteric modulators that can exhibit non-competitive kinetics and cooperative binding effects, tadalafil demonstrates classical competitive inhibition kinetics with linear double-reciprocal plots [12]. The compound's inhibitory potency is directly related to its binding affinity for the catalytic site, and its effects can be reversed by substrate competition or dilution below the dissociation constant [12].

Isoenzyme Selectivity Profiling

Phosphodiesterase Type 6 versus Phosphodiesterase Type 11 Inhibition Ratios

Tadalafil demonstrates exceptional selectivity for phosphodiesterase type 5 over other phosphodiesterase isoenzymes, with particularly notable selectivity profiles against phosphodiesterase type 6 and phosphodiesterase type 11 [13] [14]. The compound exhibits a 1020-fold selectivity for phosphodiesterase type 5 over phosphodiesterase type 6, as evidenced by IC50 values of 5 nanomolar for phosphodiesterase type 5 compared to 5100 nanomolar for phosphodiesterase type 6 [3] [13]. This remarkable selectivity ratio represents a significant improvement over other phosphodiesterase type 5 inhibitors, such as sildenafil, which demonstrates only 12.3-fold selectivity for phosphodiesterase type 5 over phosphodiesterase type 6 [13].

The high selectivity for phosphodiesterase type 5 versus phosphodiesterase type 6 has important clinical implications, as phosphodiesterase type 6 is predominantly expressed in retinal photoreceptors and plays a crucial role in visual transduction [13]. The poor selectivity of sildenafil and vardenafil for phosphodiesterase type 5 over phosphodiesterase type 6 is associated with visual side effects, including color discrimination impairment and cyanopsia [14]. In contrast, tadalafil's exceptional selectivity profile results in minimal visual adverse effects, with less than 0.1% occurrence of color vision abnormalities reported in clinical studies [15].

Regarding phosphodiesterase type 11 selectivity, tadalafil demonstrates a more modest but still significant selectivity profile. The compound exhibits a 14-fold selectivity for phosphodiesterase type 5 over phosphodiesterase type 11A1, with IC50 values of 70 nanomolar for phosphodiesterase type 11 inhibition [16] [17]. This selectivity ratio is notably lower than that observed for phosphodiesterase type 6, indicating that tadalafil has appreciable inhibitory activity against phosphodiesterase type 11 at therapeutic concentrations. When evaluated against both cyclic adenosine monophosphate and cyclic guanosine monophosphate substrates, tadalafil shows differential selectivity patterns, with 59-fold selectivity for phosphodiesterase type 5 over phosphodiesterase type 11A using cyclic adenosine monophosphate as substrate, and 10-fold selectivity using cyclic guanosine monophosphate as substrate [7].

The clinical significance of tadalafil's phosphodiesterase type 11 inhibition is reflected in its side effect profile, particularly the occurrence of back pain and myalgia [14] [16]. Phosphodiesterase type 11 is expressed in skeletal muscle, prostate, testes, and other tissues, and its inhibition by tadalafil is believed to contribute to musculoskeletal adverse effects observed in clinical practice [14]. Despite this cross-reactivity, tadalafil's selectivity profile remains favorable compared to other phosphodiesterase type 5 inhibitors, with sildenafil showing 583-fold selectivity for phosphodiesterase type 5 over phosphodiesterase type 11, and vardenafil demonstrating 5000-fold selectivity [18].

Structural Determinants of Phosphodiesterase Family Specificity

The structural determinants underlying tadalafil's phosphodiesterase family specificity arise from subtle but critical differences in the active site architectures of various phosphodiesterase isoenzymes [4]. Molecular dynamics simulations and structural analysis have identified key amino acid residues that contribute to the compound's selective binding profile. Two specific residues within the Q2 pocket, Val782 and Leu804 in phosphodiesterase type 5, and their corresponding residues Val738 and Met760 in phosphodiesterase type 6, have been identified as primary determinants of tadalafil's selectivity [3] [9].

The differential binding affinity between phosphodiesterase type 5 and phosphodiesterase type 6 is attributed to these specific amino acid variations within the binding pocket. In phosphodiesterase type 5, the presence of Val782 and Leu804 creates a binding environment that optimally accommodates tadalafil's molecular structure, resulting in favorable hydrophobic interactions and optimal binding geometry [3]. Conversely, in phosphodiesterase type 6, the corresponding residues Val738 and Met760 create a subtly different binding environment that reduces the compound's binding affinity, contributing to the observed 1020-fold selectivity ratio [3] [9].

Evolutionary trace analysis has revealed that tadalafil's selectivity profile is determined by specific class-specific amino acid residues within the drug binding region [4]. The compound interacts with three key residues (Ile778, Phe787, Leu804) that are present in phosphodiesterase type 5 but differ in phosphodiesterase type 6, contributing to the observed selectivity pattern. These interactions are absent in the vardenafil binding mode, explaining the differential selectivity profiles between these two phosphodiesterase type 5 inhibitors [4].

The structural basis for tadalafil's phosphodiesterase type 11 selectivity is less well characterized due to the absence of high-resolution crystal structures for this isoenzyme. However, homology modeling studies suggest that the catalytic site of phosphodiesterase type 11 shares significant structural similarity with phosphodiesterase type 5, which explains the reduced selectivity ratio observed for this isoenzyme [6]. The structural determinants of phosphodiesterase family specificity also involve the orientation of the invariant glutamine residue, which differs between isoenzymes and influences the hydrogen bonding patterns available to inhibitors [5].

Structure-Activity Relationship Studies

β-Carboline Modifications and Activity Impacts

The β-carboline scaffold represents the fundamental structural framework of tadalafil, and modifications to this core structure have been extensively investigated to understand structure-activity relationships [7] [19]. The development of tadalafil began with ethyl β-carboline-3-carboxylate, which exhibited moderate phosphodiesterase type 5 inhibitory activity with an IC50 of 800 nanomolar [19]. Systematic modifications to this initial scaffold led to the identification of the tetrahydro-β-carboline framework as a superior structural platform for phosphodiesterase type 5 inhibition [7].

The reduction of the β-carboline scaffold to a tetrahydro-β-carboline system, combined with the introduction of a hydantoin ring, resulted in improved phosphodiesterase type 5 inhibitory activity with an IC50 of 300 nanomolar [19]. Further optimization through the incorporation of various substituted phenyl groups at position 6 of the tetrahydro-β-carboline scaffold led to the discovery of highly potent inhibitors with IC50 values in the low nanomolar range [19]. The most significant breakthrough came with the modification of the hydantoin ring to a piperazinedione system, which provided enhanced cellular activity and improved pharmacokinetic properties [19].

Structure-activity relationship studies have demonstrated that the tetracyclic framework is essential for phosphodiesterase type 5 inhibitory activity [7]. Compounds lacking the complete tetracyclic structure, such as 1,3-disubstituted tetrahydro-β-carbolines, showed negligible phosphodiesterase type 5 inhibition, confirming the importance of the intact ring system [7]. The piperazinedione ring system proves superior to the hydantoin ring in terms of both binding affinity and cellular potency, with tadalafil demonstrating enhanced intracellular cyclic guanosine monophosphate elevation compared to earlier hydantoin-containing analogs [19].

Advanced structure-activity relationship investigations have explored modifications to the β-carboline framework that maintain or enhance phosphodiesterase type 5 inhibitory activity while improving selectivity profiles. Compound XXI, featuring an extended alkyl chain at the N2 position and modifications to the stereochemical configuration, demonstrated superior phosphodiesterase type 5 inhibitory activity with an IC50 of 3 nanomolar [7]. This compound also exhibited enhanced selectivity for phosphodiesterase type 5 over phosphodiesterase type 11, with selectivity indices of 235 and 52 for cyclic adenosine monophosphate and cyclic guanosine monophosphate substrates, respectively, compared to tadalafil's selectivity indices of 42 and 7 [7].

Substituent Effects on Duration of Action

The duration of action of tadalafil, characterized by its exceptionally long half-life of 17.5 hours, represents a distinguishing pharmacological feature that is influenced by specific structural modifications [20]. The compound's extended duration of action, lasting up to 36 hours, is attributed to its unique molecular structure and the specific substituent patterns within the β-carboline framework [21] [22]. The N2-methyl substituent of the piperazinedione ring contributes significantly to the compound's pharmacokinetic profile and duration of action [23].

Structure-activity relationship studies have investigated the effects of various N2 substituents on both binding affinity and duration of action. The N2-methyl group in tadalafil represents an optimal balance between potency and pharmacokinetic properties, providing sustained inhibitory activity while maintaining favorable binding characteristics [23]. Modifications to this substituent, such as the introduction of fluoroalkyl groups, have been explored to understand the relationship between structural features and pharmacological duration [24].

The incorporation of fluoroethyl, fluorocyclobutyl, and fluorocyclobutylmethyl groups at the N2 position has yielded compounds with varying degrees of phosphodiesterase type 5 inhibitory activity [24]. The N2-fluoroethyl analog demonstrated reduced potency with an IC50 of 77.9 nanomolar compared to tadalafil's 5.77 nanomolar, while the N2-fluorocyclobutylmethyl analog maintained comparable activity with an IC50 of less than 5.0 nanomolar [24]. These modifications provide insights into the structural requirements for maintaining both potency and duration of action.

The methylenedioxyphenyl group at position 6 of the tetrahydro-β-carboline scaffold also contributes to tadalafil's duration of action through its metabolic stability and favorable pharmacokinetic properties [23]. This substitution pattern resists rapid metabolic degradation, contributing to the compound's extended half-life and prolonged therapeutic effect [25]. The structural features that contribute to tadalafil's duration of action include the compound's resistance to cytochrome P450-mediated metabolism and its favorable tissue distribution characteristics [25].

Comparative studies of tadalafil analogs have revealed that modifications to the substituent patterns can significantly alter the duration of action without necessarily affecting binding affinity [26]. The diketopiperazine-based analogs of tadalafil, featuring increased structural flexibility, demonstrated altered pharmacokinetic profiles that influenced their duration of action [26]. These findings underscore the importance of specific structural elements in determining the temporal characteristics of phosphodiesterase type 5 inhibitor activity.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.42 /Estimated/

1.7

Appearance

Melting Point

301 - 302 °C

Storage

UNII

GHS Hazard Statements

H302 (57%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of erectile dysfunction. In order for tadalafil to be effective, sexual stimulation is required. Cialis is not indicated for use by women.

Talmanco is indicated in adults for the treatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease.

AdultsTreatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity (see section 5. 1). Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease. Paediatric populationTreatment of paediatric patients aged 2 years and above with pulmonary arterial hypertension (PAH) classified as WHO functional class II and III.

Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Lilly is not indicated for use by women. Treatment of the signs and symptoms of benign prostatic hyperplasia in adult males.

Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Mylan is not indicated for use by women.

Treatment of pulmonary arterial hypertension

Drug Classes

Therapeutic Uses

Pharmacology

Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BE - Drugs used in erectile dysfunction

G04BE08 - Tadalafil

Mechanism of Action

In vitro studies have shown that the effect of tadalafil is more potent on phosphodiesterase type 5 (PDE5) than on other phosphodiesterases. These studies have shown that tadalafil is >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7 enzymes, which are found in the heart, brain, blood vessels, liver, leukocytes, skeletal muscle, and other organs. Tadalafil is >10,000-fold more potent for PDE5 than for PDE3, an enzyme found in the heart and blood vessels. Additionally, tadalafil is 700-fold more potent for PDE5 than for PDE8, PDE9, PDE10 and 14-fold more potent for PDE5 than for PDE11A1, an enzyme found in human skeletal muscle. Tadalafil inhibits human recombinant PDE11A1 activity at concentrations within the therapeutic range. The physiological role and clinical consequence of PDE11 inhibition in humans have not been defined.

Studies in vitro have demonstrated that tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is found in corpus cavernosum smooth muscle, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, cerebellum, and pancreas.

Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosum smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) enhances erectile function by increasing the amount of cyclic GMP. Tadalafil inhibits PDE5. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 by tadalafil has no effect on the absence of sexual stimulation.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE5 [HSA:8654] [KO:K13762]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Tadalafil is primarily eliminated via hepatic metabolism. These metabolites are mainly excreted in the feces (61%) and to a lesser extent in the urine (36%)

Tadalafil has a mean apparent volume of distribution of 63L in healthy adults. The mean apparent volume of distribution is reported as 77L in adults with PAH.

The mean apparent oral clearance of tadalafil is 2.5-3.4L/h in healthy adults. The mean apparent oral clearance in adults with PAH is reported as 3.5L/h

Tmax: 30 minutes to 6 hours (median 2 hours). Absolute bioavailability has not been determined; rate and extent of absorption are not influenced by food.

Volume of distribution: 63 L; indicating distribution into tissues. Less than 0.0005% of administered dose was found in the semen of healthy subjects. 94% protein bound.

Over a dose range of 2.5 to 20 mg, tadalafil exposure (AUC) increases proportionally with dose in healthy subjects. Steady-state plasma concentrations are attained within 5 days of once-daily dosing, and exposure is approximately 1.6-fold greater than after a single dose.

Elimination: Mean oral clearance: 2.5 L per hour. Fecal: 61%. Urine: 36%.

For more Absorption, Distribution and Excretion (Complete) data for TADALAFIL (11 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation: Hepatic metabolism, mainly by CYP3A4. Tadalafil is predominantly metabolized by CYP3A4 to a catechol metabolite. The catechol metabolite undergoes extensive methylation and glucuronidation to form the methylcatechol and methylcatechol glucuronide conjugate, respectively. The major circulating metabolite is the methylcatechol glucuronide. Methylcatechol concentrations are less than 10% of glucuronide concentrations. In vitro data suggests that metabolites are not expected to be pharmacologically active at observed metabolite concentrations.

Wikipedia

2C-D

Drug Warnings

Cardiovascular status of patients should be considered since there is a degree of risk associated with sexual activity; treatments for erectile dysfunction, including tadalafil, should not be used in men for whom sexual activity is inadvisable as a result of their underlying cardiac status.

The following groups of patients with cardiovascular disease were not included in clinical safety and efficacy trials for Cialis, and, therefore, the use of Cialis is not recommended in these groups until further information is available: patients with a myocardial infarction within the last 90 days, patients with unstable angina or angina occurring during sexual intercourse, patients with New York Heart Association Class 2 or greater heart failure in the last 6 months, patients with uncontrolled arrhythmias, hypotension (<90/50 mm Hg), or uncontrolled hypertension (>170/100 mm Hg), and patients with a stroke within the last 6 months. In addition, patients with known hereditary degenerative retinal disorders, including retinitis pigmentosa, were not included in the clinical trials, and use in these patients is not recommended.

The effect of a 100 mg single dose of tadalafil on the QT interval was evaluated at the time of peak tadalafil concentration in a randomized, double-blinded, placebo, and active (intravenous ibutilide)-controlled crossover study in 90 healthy males aged 18 to 53 years. The mean change in QTc (Fridericia QT correction) for tadalafil, relative to placebo, was 3.5 milliseconds (two-sided 90% CI=1.9, 5.1). The mean change in QTc (Individual QT correction) for tadalafil, relative to placebo, was 2.8 milliseconds (two-sided 90% CI=1.2, 4.4). A 100 mg dose of tadalafil (5 times the highest recommended dose) was chosen because this dose yields exposures covering those observed upon coadministration of tadalafil with potent CYP3A4 inhibitors or those observed in renal impairment. In this study, the mean increase in heart rate associated with /this/ dose of tadalafil compared to placebo was 3.1 beats per minute.

For more Drug Warnings (Complete) data for TADALAFIL (18 total), please visit the HSDB record page.

Biological Half Life

Terminal: 17.5 hours

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Interactions

A significant interaction between tadalafil and nitroglycerin was observed to last up to 48 hours; at least 48 hours should elapse after the last dose of tadalafil before nitrate administration is considered.

Administration of tadalafil to patients who are using any form of organic nitrates, either regularly and/or intermittently, is contraindicated; in clinical pharmacology studies tadalafil was shown to potentiate the hypotensive effects of nitrates; this is thought to result from the combined effects of nitrates and tadalafil on the nitric oxide/cGMP pathway.

The safety and efficacy of combinations of tadalafil and other erectile dysfunctions have not been studied; use of combinations is not recommended.

For more Interactions (Complete) data for TADALAFIL (15 total), please visit the HSDB record page.

Dates

2: Yokoyama O, Igawa Y, Takeda M, Yamaguchi T, Murakami M, Viktrup L. Tadalafil for lower urinary tract symptoms secondary to benign prostatic hyperplasia: a review of clinical data in Asian men and an update on the mechanism of action. Ther Adv Urol. 2015 Oct;7(5):249-64. doi: 10.1177/1756287215589238. Review. PubMed PMID: 26425140; PubMed Central PMCID: PMC4549700.

3: Kadıoğlu A, Ortaç M, Dinçer M, Brock G. Tadalafil therapy for erectile dysfunction following prostatectomy. Ther Adv Urol. 2015 Jun;7(3):146-51. doi: 10.1177/1756287215576626. Review. PubMed PMID: 26161145; PubMed Central PMCID: PMC4485415.

4: Elkelany OO, Owen RC, Kim ED. Combination of tadalafil and finasteride for improving the symptoms of benign prostatic hyperplasia: critical appraisal and patient focus. Ther Clin Risk Manag. 2015 Mar 30;11:507-13. doi: 10.2147/TCRM.S80353. eCollection 2015. Review. PubMed PMID: 25848297; PubMed Central PMCID: PMC4386768.

5: Govorov A, Kasyan G, Priymak D, Pushkar D, Sorsaburu S. Tadalafil in the management of lower urinary tract symptoms: a review of the literature and current practices in Russia. Cent European J Urol. 2014;67(2):167-77. doi: 10.5173/ceju.2014.02.art10. Epub 2014 Jun 23. Review. PubMed PMID: 25140232; PubMed Central PMCID: PMC4132596.

6: Hatzimouratidis K. A review of the use of tadalafil in the treatment of benign prostatic hyperplasia in men with and without erectile dysfunction. Ther Adv Urol. 2014 Aug;6(4):135-47. doi: 10.1177/1756287214531639. Review. PubMed PMID: 25083163; PubMed Central PMCID: PMC4054509.

7: Alsaikhan B, Alrabeeah K, Carrier S. Management options for the treatment of benign prostatic hyperplasia with or without erectile dysfunction: a focus on tadalafil and patient considerations. Int J Gen Med. 2014 Jun 12;7:271-6. doi: 10.2147/IJGM.S40216. eCollection 2014. Review. PubMed PMID: 24959092; PubMed Central PMCID: PMC4061160.

8: Tadalafil and benign prostatic hypertrophy. Too risky. Prescrire Int. 2014 Apr;23(148):96. Review. PubMed PMID: 24860894.

9: Park HJ, Won JE, Sorsaburu S, Rivera PD, Lee SW. Urinary Tract Symptoms (LUTS) Secondary to Benign Prostatic Hyperplasia (BPH) and LUTS/BPH with Erectile Dysfunction in Asian Men: A Systematic Review Focusing on Tadalafil. World J Mens Health. 2013 Dec;31(3):193-207. doi: 10.5534/wjmh.2013.31.3.193. Epub 2013 Dec 24. Review. PubMed PMID: 24459652; PubMed Central PMCID: PMC3888888.

10: Liu KF. [Tadalafil for erectile dysfunction associated with cardiovascular diseases]. Zhonghua Nan Ke Xue. 2013 Sep;19(9):860-3. Review. Chinese. PubMed PMID: 24386867.

11: Carson CC, Rosenberg M, Kissel J, Wong DG. Tadalafil - a therapeutic option in the management of BPH-LUTS. Int J Clin Pract. 2014 Jan;68(1):94-103. doi: 10.1111/ijcp.12305. Review. PubMed PMID: 24341303.

12: Cantrell MA, Baye J, Vouri SM. Tadalafil: a phosphodiesterase-5 inhibitor for benign prostatic hyperplasia. Pharmacotherapy. 2013 Jun;33(6):639-49. doi: 10.1002/phar.1243. Epub 2013 Mar 25. Review. PubMed PMID: 23529917.

13: Yuan RQ. [Tadalafil for lower urinary tract symptoms secondary to benign prostatic hyperplasia]. Zhonghua Nan Ke Xue. 2012 Dec;18(12):1147-51. Review. Chinese. PubMed PMID: 23405801.

14: Fan Y. [Tadalafil rehabilitation therapy for erectile dysfunction following prostatectomy]. Zhonghua Nan Ke Xue. 2012 Oct;18(10):953-6. Review. Chinese. PubMed PMID: 23297507.

15: Udeoji DU, Schwarz ER. Tadalafil as monotherapy and in combination regimens for the treatment of pulmonary arterial hypertension. Ther Adv Respir Dis. 2013 Feb;7(1):39-49. doi: 10.1177/1753465812463627. Epub 2012 Nov 5. Review. PubMed PMID: 23129569.

16: Curran MP. Tadalafil: in the treatment of signs and symptoms of benign prostatic hyperplasia with or without erectile dysfunction. Drugs Aging. 2012 Sep;29(9):771-81. Review. PubMed PMID: 23018613.

17: Porst H, Hell-Momeni K, Büttner H. Chronic PDE-5 inhibition in patients with erectile dysfunction - a treatment approach using tadalafil once-daily. Expert Opin Pharmacother. 2012 Jul;13(10):1481-94. doi: 10.1517/14656566.2012.693162. Review. PubMed PMID: 22725705.

18: Venhuis BJ, de Kaste D. Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: a history, analytical aspects and health risks. J Pharm Biomed Anal. 2012 Oct;69:196-208. doi: 10.1016/j.jpba.2012.02.014. Epub 2012 Mar 8. Review. PubMed PMID: 22464558.

19: Frey MK, Lang I. Tadalafil for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2012 Apr;13(5):747-55. doi: 10.1517/14656566.2012.662220. Epub 2012 Feb 23. Review. PubMed PMID: 22356534.

20: Gordon-Bennett P, Rimmer T. Central serous chorioretinopathy following oral tadalafil. Eye (Lond). 2012 Jan;26(1):168-9. doi: 10.1038/eye.2011.250. Epub 2011 Nov 4. Review. PubMed PMID: 22056864; PubMed Central PMCID: PMC3259586.